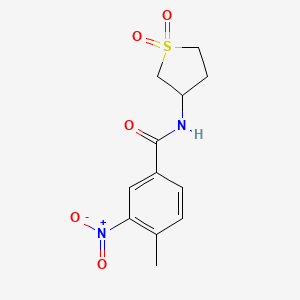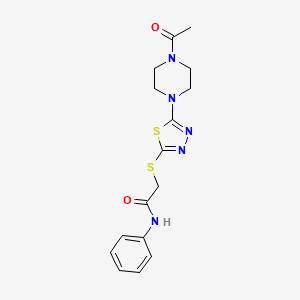![molecular formula C14H9Br2FO2 B2530838 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-87-0](/img/structure/B2530838.png)
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities that adhere to strict safety and quality standards .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 2-fluorobenzyl group, making it less complex.
4-[(2-Fluorobenzyl)oxy]benzaldehyde: Lacks the bromine atoms, resulting in different reactivity and properties.
Uniqueness
3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine atoms and the 2-fluorobenzyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVNOZBEZBCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)
![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![4,5-dimethyl-6-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine](/img/structure/B2530767.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)
![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)
